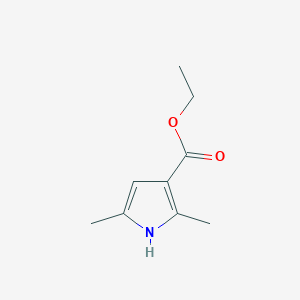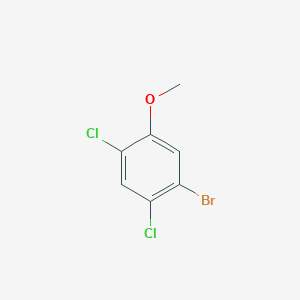
Methyl 4-(tributylstannyl)thiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(tributylstannyl)thiazole-2-carboxylate is an organotin compound with the molecular formula C17H31NO2SSn It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tributylstannyl)thiazole-2-carboxylate typically involves the Stille coupling reaction, where a stannylated thiazole is coupled with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(tributylstannyl)thiazole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other groups through nucleophilic substitution.
Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate, to deprotonate intermediates and facilitate reactions.
Inert Atmosphere: To prevent oxidation and degradation of sensitive intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide would yield an aryl-substituted thiazole derivative .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(tributylstannyl)thiazole-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through coupling reactions.
Medicinal Chemistry: Potentially useful in the development of new pharmaceuticals due to its ability to form diverse thiazole derivatives.
Material Science: Can be used in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(tributylstannyl)thiazole-2-carboxylate in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the stannyl group and the halide, enabling the coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tributylstannylthiazole: Another stannylated thiazole used in similar coupling reactions.
2-Methylthiazole-4-carboxylic acid: A thiazole derivative with different functional groups, used in various organic syntheses.
Eigenschaften
IUPAC Name |
methyl 4-tributylstannyl-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLPCWHWXBIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)













